molecular formula C14H15BrN4O B2913855 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2198295-85-9

1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2913855
CAS No.: 2198295-85-9
M. Wt: 335.205
InChI Key: PLNCZGUNHIRSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 3-bromobenzoyl group and a 1,2,3-triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic reactions:

    Formation of the 1,2,3-triazole ring:

    Attachment of the 3-bromobenzoyl group: This step may involve the acylation of the piperidine ring using 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the bromobenzoyl group or the triazole ring.

    Substitution: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may have several applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
  • 1-(3-fluorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
  • 1-(3-methylbenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Uniqueness

1-(3-bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents.

Biological Activity

1-(3-Bromobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that incorporates a piperidine ring, a triazole moiety, and a bromobenzoyl group. The structural features of this compound suggest potential biological activities, particularly in the areas of antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Structural Overview

The compound can be described by its molecular formula C14H14BrN5C_{14}H_{14}BrN_{5} and has a molecular weight of approximately 332.19 g/mol. The presence of the triazole ring is significant as it is known to enhance the biological activity of various compounds through multiple mechanisms.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit a range of biological activities including antimicrobial effects. The triazole moiety is known for its ability to interfere with fungal cell wall synthesis and has been utilized in various antifungal agents. In vitro studies have shown that derivatives of triazoles can effectively inhibit the growth of several pathogenic fungi .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. For instance, compounds with similar structural features have demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
1-(3-Bromobenzoyl)-4-(triazole)piperidineMCF-712.5Apoptosis induction
4-(1,2,3-triazol-1-yl)coumarinA5498.0G2/M phase arrest
6-substituted-4-methylcinnolinesSW48015.0Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in critical biological pathways.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to apoptosis.
  • Reactive Oxygen Species (ROS) Production : Certain derivatives may increase ROS levels in cancer cells, contributing to cytotoxicity.

Case Studies

A notable study involving a series of triazole derivatives highlighted their effectiveness against various cancer types. In this study, modifications at the C-4 position of the triazole significantly impacted biological potency, suggesting that structural optimization is crucial for enhancing activity .

Another investigation focused on the synthesis and evaluation of related compounds revealed promising results against bacterial strains, indicating that these derivatives could serve as lead compounds for further drug development .

Properties

IUPAC Name

(3-bromophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNCZGUNHIRSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.